molecular formula C6H12O4 B085504 Mevalonate CAS No. 150-97-0

Mevalonate

Cat. No.: B085504
CAS No.: 150-97-0
M. Wt: 148.16 g/mol
InChI Key: KJTLQQUUPVSXIM-ZCFIWIBFSA-N
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Description

(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.
Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.
(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.

Mechanism of Action

Target of Action

The primary target of mevalonate is the This compound pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is This compound kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of this compound to produce this compound 5-phosphate .

Mode of Action

This compound interacts with its targets by participating in the biochemical reactions of the this compound pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .

Biochemical Pathways

The this compound pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield this compound .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its role in the this compound pathway. As a key intermediate in this pathway, this compound’s bioavailability is crucial for the continuous production of isoprenoids . .

Result of Action

The action of this compound results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the this compound pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the this compound pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the this compound pathway in cancer cells, contributing to cancer progression and drug resistance .

Biochemical Analysis

Biochemical Properties

Mevalonate plays a crucial role in biochemical reactions. It is phosphorylated by the enzyme this compound Kinase (MevK) into phosphothis compound . This reaction is a part of the juvenile hormone biosynthesis process . The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation .

Cellular Effects

The this compound pathway, where this compound plays a significant role, is important for growth, spore production, and the virulence of Phytophthora sojae . It influences cell function by affecting various cellular processes such as signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, MevK binds to cofactors and substrates, which is crucial for its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, MevK shows optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for this compound as the substrate . This indicates the stability of this compound under these conditions.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known that the this compound pathway, where this compound is a key intermediate, is involved in the synthesis of many biologically active compounds . Therefore, varying dosages could potentially impact the levels of these compounds.

Metabolic Pathways

This compound is involved in the this compound pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate . This pathway involves several enzymes and cofactors, and it is involved in the synthesis of many biologically active compounds .

Subcellular Localization

Given its role in the this compound pathway, it is likely that it is localized in the cytosol, where this pathway primarily occurs .

Properties

IUPAC Name

(3R)-3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314151
Record name (R)-(-)-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid

CAS No.

17817-88-8, 150-97-0
Record name (R)-(-)-Mevalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17817-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevalonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(-)-Mevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEVALONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24 - 27 °C
Record name Mevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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